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molecular formula C13H10O3 B132225 4,4'-Dihydroxybenzophenone CAS No. 611-99-4

4,4'-Dihydroxybenzophenone

Cat. No. B132225
M. Wt: 214.22 g/mol
InChI Key: RXNYJUSEXLAVNQ-UHFFFAOYSA-N
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Patent
US04453010

Procedure details

4-Hydroxy benzoic acid (13.8 g; 0.10 mole), phenol (10.3 g; 0.11 mole), 98% methane sulphonic acid (50 ml; 75.5 g; 0.8 mole) and cyclohexane (10 ml) were mixed and heated to reflux temperature. The solution was refluxed for 12 hours using a Dean and Stark apparatus (no sampling). The reaction mixture was worked up to give 4,4'-dihydroxy-benzophenone in 70% yield.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][CH:3]=1.[C:11]1([OH:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.CS(O)(=O)=O>C1CCCCC1>[OH:17][C:11]1[CH:16]=[CH:15][C:14]([C:6]([C:5]2[CH:9]=[CH:10][C:2]([OH:1])=[CH:3][CH:4]=2)=[O:7])=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
13.8 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
Quantity
10.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
50 mL
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 12 hours
Duration
12 h

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C(=O)C2=CC=C(C=C2)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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